molecular formula C18H16F3N3O2 B2739982 N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide CAS No. 2034551-10-3

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2739982
CAS No.: 2034551-10-3
M. Wt: 363.34
InChI Key: DWAZYVYHDYGUQF-UHFFFAOYSA-N
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Description

The compound N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide is an organic molecule featuring a pyrazole ring substituted with a furan moiety and a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide typically involves multi-step organic reactions:

  • Formation of the Pyrazole Ring: : Starting from appropriate hydrazine and 1,3-diketone precursors, the pyrazole ring is formed through a cyclization reaction.

  • Incorporation of the Furan Group:

  • Attachment of the Trifluoromethylphenyl Group: : This step is usually accomplished through a coupling reaction using trifluoromethylphenyl bromide and appropriate catalysts.

  • Final Acylation:

Industrial Production Methods

Industrial-scale production of this compound would involve optimization of the aforementioned synthetic routes to ensure cost-effectiveness, high yield, and purity. Typical industrial methods may include continuous flow synthesis, use of robust catalysts, and automation to minimize human error and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The furan ring can undergo oxidation to form furancarboxylic acid derivatives under controlled conditions.

  • Reduction: : The nitro group, if present on the pyrazole ring, can be reduced to an amine.

  • Substitution: : Various substitutions on the furan or pyrazole rings can be carried out using halides or nucleophiles.

Common Reagents and Conditions

  • Oxidizing Agents: : KMnO₄, CrO₃.

  • Reducing Agents: : H₂/Pd-C, NaBH₄.

  • Substituents: : Various alkyl halides, nucleophiles like NaN₃.

Major Products

  • Oxidation: : Furancarboxylic acids.

  • Reduction: : Amino derivatives of the pyrazole ring.

  • Substitution: : Alkylated or azido-substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its potential therapeutic applications:

  • Antimicrobial Activity : Studies have indicated that compounds with furan and pyrazole moieties exhibit significant antimicrobial properties. N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide has shown effectiveness against various bacterial strains in vitro, suggesting its potential as an antimicrobial agent .
  • Anti-inflammatory Effects : Research indicates that this compound can inhibit the production of pro-inflammatory cytokines, which may lead to reduced inflammation in cellular models. This property is crucial for developing treatments for chronic inflammatory diseases such as arthritis.
  • Anticancer Potential : Preliminary studies suggest that this compound exhibits cytotoxic effects on several cancer cell lines, including breast cancer and melanoma cells. The compound's ability to inhibit cell proliferation has been quantified through IC50 assays, indicating its potential use in cancer therapy .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Mechanism of Action : The compound may modulate enzyme activities and receptor interactions, leading to various therapeutic effects. For instance, it may inhibit certain enzymes involved in inflammation or microbial growth .

Case Study 1: Antimicrobial Efficacy

A study published in Pharmaceutical Biology demonstrated the antimicrobial efficacy of similar pyrazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated a significant inhibition zone compared to control groups, highlighting the potential of this class of compounds in developing new antibiotics .

Case Study 2: Anti-inflammatory Properties

In another study focusing on anti-inflammatory properties, researchers evaluated the effects of the compound on lipopolysaccharide (LPS)-induced inflammatory responses in macrophages. The findings showed a marked reduction in inflammatory markers such as TNF-alpha and IL-6 after treatment with the compound, supporting its role as a therapeutic agent for inflammatory diseases .

Mechanism of Action

Molecular Targets and Pathways

The compound's mechanism of action in biological systems can involve interactions with various proteins, enzymes, and receptors. The trifluoromethylphenyl group can enhance binding affinity through hydrophobic interactions, while the furan and pyrazole rings provide sites for hydrogen bonding or π-π interactions.

Comparison with Similar Compounds

Unique Features

  • Combination of Furan and Pyrazole: : Provides unique reactivity patterns not typically observed in simpler molecules.

  • Trifluoromethyl Group: : Enhances metabolic stability and binding affinity.

Similar Compounds

  • N-(4-(furan-2-yl)-1H-pyrazol-3-yl)acetamide: : Similar but lacks the trifluoromethylphenyl group.

  • N-(2-(4-chlorophenyl)-1H-pyrazol-1-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide: : Substitutes the furan ring with a chlorophenyl group.

Biological Activity

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features:

  • Furan ring : A five-membered aromatic ring containing oxygen.
  • Pyrazole ring : A five-membered ring containing two adjacent nitrogen atoms.
  • Trifluoromethyl group : An electron-withdrawing group that can enhance biological activity by increasing lipophilicity.

The molecular formula for this compound is C16H18N4OC_{16}H_{18}N_4O, and it has a molecular weight of 286.34 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical signaling pathways, particularly those related to cancer proliferation and inflammation.
  • Receptor Binding : It can bind to various receptors, modulating their activity and leading to downstream effects on cellular processes.

Anticancer Activity

Numerous studies have explored the anticancer potential of pyrazole derivatives, including the compound . For instance, derivatives with similar structures have shown significant cytotoxicity against various cancer cell lines:

CompoundCell Line TestedIC50 (µM)
Compound AMCF7 (Breast Cancer)0.39 ± 0.06
Compound BHCT116 (Colon Cancer)0.46 ± 0.04
Compound CNCI-H460 (Lung Cancer)42.30

These results suggest that modifications in the structure can lead to enhanced anticancer properties, indicating a promising avenue for drug development based on the pyrazole scaffold .

Anti-inflammatory Activity

Research indicates that compounds with the pyrazole and furan moieties exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This suggests potential applications in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that:

  • The furan ring contributes significantly to the biological activity due to its ability to participate in π-stacking interactions with target proteins.
  • The trifluoromethyl group enhances lipophilicity and metabolic stability, making compounds more bioavailable .

Case Studies

  • In Vitro Studies : In vitro assays demonstrated that compounds similar to this compound exhibit potent inhibition of cancer cell proliferation, with IC50 values ranging from low nanomolar to micromolar concentrations across different cell lines .
  • In Vivo Studies : Animal models have shown that administration of pyrazole derivatives leads to significant tumor reduction in xenograft models, suggesting effective bioactivity in a living organism .

Properties

IUPAC Name

N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]-2-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3N3O2/c19-18(20,21)15-4-1-3-13(9-15)10-17(25)22-6-7-24-12-14(11-23-24)16-5-2-8-26-16/h1-5,8-9,11-12H,6-7,10H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWAZYVYHDYGUQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CC(=O)NCCN2C=C(C=N2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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